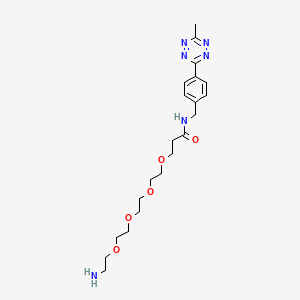
Me-Tet-PEG4-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tet-PEG4-NH2 involves the incorporation of four PEG units into the molecule. The tetrazine group is introduced through a series of chemical reactions, typically involving the use of tetrazine derivatives and PEGylation reagents. The reaction conditions often include the use of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Me-Tet-PEG4-NH2 primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with compounds containing TCO groups. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The iEDDA reaction involving this compound typically requires the presence of TCO-containing compounds. The reaction is carried out under mild conditions, often at room temperature, and in the presence of organic solvents .
Major Products Formed
The major product formed from the iEDDA reaction between this compound and TCO-containing compounds is a stable covalent bond between the two molecules. This product is often used in the development of ADCs and other bioconjugates .
Scientific Research Applications
Me-Tet-PEG4-NH2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Chemistry: Used as a linker in click chemistry reactions, facilitating the attachment of various molecules
Biology: Employed in the development of bioconjugates for imaging and diagnostic purposes
Medicine: Integral in the creation of ADCs, which are used for targeted drug delivery in cancer therapy
Industry: Utilized in the production of PEGylated compounds, which have enhanced solubility and stability
Mechanism of Action
The mechanism of action of Me-Tet-PEG4-NH2 involves its tetrazine group undergoing an iEDDA reaction with TCO-containing compounds. This reaction forms a stable covalent bond, allowing for the precise attachment of drugs to antibodies or other molecules. The PEG chain enhances the solubility and stability of the resulting bioconjugates .
Comparison with Similar Compounds
Me-Tet-PEG4-NH2 is unique due to its combination of a tetrazine group, a PEG chain, and an amine group. Similar compounds include other ADC linkers such as:
Tetrazine-PEG4-NHS: Contains a similar tetrazine group and PEG chain but with an N-hydroxysuccinimide (NHS) ester group instead of an amine group
Tetrazine-PEG4-Maleimide: Features a maleimide group, which allows for thiol-reactive conjugation
These compounds share similar applications but differ in their functional groups, which provide distinct reactivity and conjugation options.
Properties
Molecular Formula |
C21H32N6O5 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C21H32N6O5/c1-17-24-26-21(27-25-17)19-4-2-18(3-5-19)16-23-20(28)6-8-29-10-12-31-14-15-32-13-11-30-9-7-22/h2-5H,6-16,22H2,1H3,(H,23,28) |
InChI Key |
SXYPWIZPCBYJLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


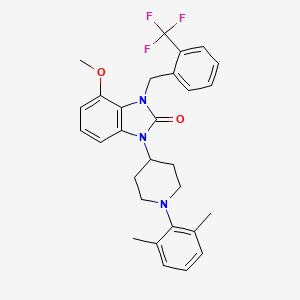
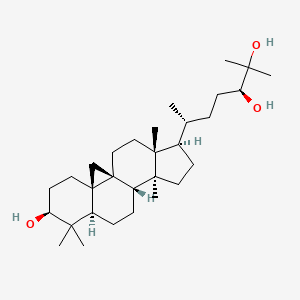
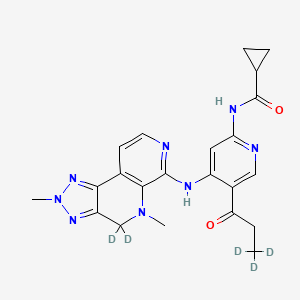
![(2S,4R)-1-[(2S)-2-(6-azidohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12377968.png)
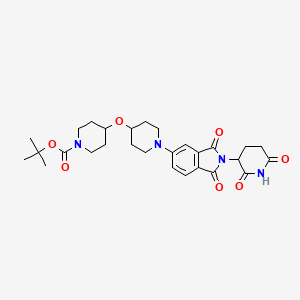

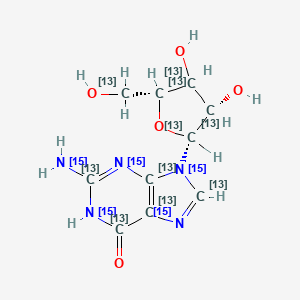
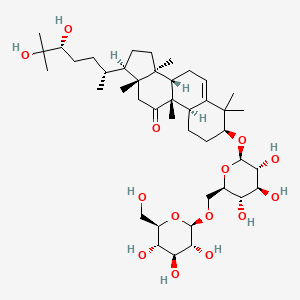
![2-[4-[2-[[(5S)-5-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12378005.png)
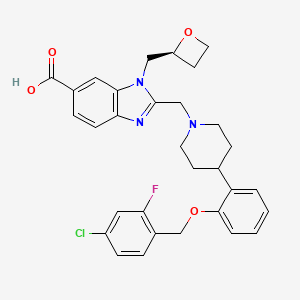
![[(1S,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate](/img/structure/B12378017.png)


![6-[2-(cyclopropylamino)-6-(2,4-dichlorophenyl)-7-oxopyrido[2,3-d]pyrimidin-8-yl]-N-hydroxyhexanamide](/img/structure/B12378031.png)
